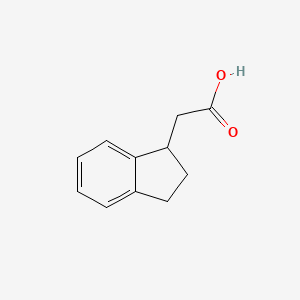

2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Descripción

Historical Context and Evolution of Indene-Acetic Acid Scaffold Chemistry

The study of indene (B144670) and its derivatives dates back to the late 19th century, with initial isolation from coal tar. sigmaaldrich.com The core indene structure, a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provided a versatile platform for chemical exploration. Early research focused on understanding the fundamental reactivity and properties of this bicyclic hydrocarbon. hmdb.ca

The development of the indene-acetic acid scaffold was a significant progression, driven by the burgeoning field of medicinal chemistry in the 20th century. A pivotal moment in this evolution was the synthesis and discovery of the anti-inflammatory properties of indomethacin (B1671933), an indole-3-acetic acid derivative. This discovery spurred the investigation of isosteric replacements, where the indole (B1671886) nucleus was substituted with other bicyclic systems, including the indene framework. asianpubs.org Scientists at Merck Sharp & Dohme synthesized an indene analog of indomethacin, 1-p-chlorobenzylidenyl-5-methoxy-2-methylindene-3-acetic acid, demonstrating comparable anti-inflammatory activity and highlighting the potential of the indene-acetic acid scaffold in drug design. asianpubs.org This pioneering work laid the groundwork for the extensive exploration of various indene and indane acetic acid derivatives, including the subject of this article, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid.

Research Significance of this compound and its Analogues in Medicinal Chemistry

The indane ring system is a privileged scaffold in medicinal chemistry, associated with a wide array of biological activities. researchgate.net Indane derivatives have been successfully developed into commercial drugs for various therapeutic areas, including the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. acs.org The significance of the this compound moiety and its analogues lies in their potential to modulate various biological targets.

Research has demonstrated that derivatives of the indene-acetic acid scaffold exhibit potent anti-inflammatory, analgesic, and anticancer properties. asianpubs.orgresearchgate.net For instance, certain indene derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation. whiterose.ac.uk Furthermore, the structural framework of dihydro-1H-indene has been explored for the development of novel tubulin polymerization inhibitors with potential anti-angiogenic and antitumor potency. google.com The chiral nature of this compound, with a stereocenter at the 1-position of the indane ring, adds another layer of complexity and opportunity for developing stereospecific drugs with improved efficacy and reduced side effects.

Overview of Academic Research Trajectories and Interdisciplinary Relevance

Academic research into this compound and its congeners has followed several key trajectories. A primary focus has been the development of efficient and stereoselective synthetic methodologies to access these molecules. researchgate.net This includes the exploration of novel catalytic systems and reaction pathways to construct the indane core and introduce the acetic acid side chain with high precision.

The interdisciplinary relevance of this compound class is most prominent at the intersection of organic chemistry and medicinal chemistry. Synthetic chemists are driven by the challenge of creating complex molecular architectures, while medicinal chemists are interested in the therapeutic potential of these structures. Recent research has expanded to include the design of indene derivatives as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological disorders. acs.org The study of these molecules often involves a combination of chemical synthesis, biological evaluation, and computational modeling to understand their structure-activity relationships. uni.lu While the primary application space is within the biomedical sciences, the fundamental chemical principles explored in the synthesis and modification of these compounds contribute to the broader field of organic chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVZEPWRJJBXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315283 | |

| Record name | 1-Indanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-65-9 | |

| Record name | 1-Indanylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2,3 Dihydro 1h Inden 1 Yl Acetic Acid and Its Functionalized Derivatives

Stereoselective Synthesis of the 2-(2,3-dihydro-1H-inden-1-yl)acetic acid Core and Related Scaffolds

The creation of the chiral indane acetic acid core requires precise control over its stereochemistry. Methodologies focus on asymmetric synthesis to directly obtain a single enantiomer, diastereoselective reactions to control the relative stereochemistry of multiple centers, and resolution techniques to separate racemic mixtures.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from achiral or prochiral starting materials. anu.edu.au This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. While specific examples detailing the direct asymmetric synthesis of the this compound core are not extensively documented in broad literature, general strategies are applicable.

Key asymmetric transformations that could be employed include:

Catalytic Asymmetric Hydrogenation: An unsaturated precursor, such as methyl (2,3-dihydro-1H-inden-1-ylidene)acetate, could be hydrogenated using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) to selectively form one enantiomer of the saturated product.

Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. anu.edu.au For instance, an achiral indanone could be reacted with a chiral reagent to form an enolate, which is then alkylated. Subsequent removal of the auxiliary would yield the enantiomerically enriched indane acetic acid.

These methods are fundamental in modern organic synthesis for accessing optically pure compounds without the need for resolving racemic mixtures, which inherently leads to a 50% loss of material unless a racemization process is included. wikipedia.org

Diastereoselective synthesis is crucial when a molecule contains two or more stereocenters. The goal is to control the relative configuration of these centers. In the context of derivatives of this compound, such as those with an additional stereocenter on the acetic acid side chain, controlling diastereoselectivity is essential.

A notable example is the synthesis of methyl (2S)-2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]butanoate. researchgate.net In this process, a key step involves the highly diastereoselective hydrogenation of an indene (B144670) precursor. The existing stereocenter on the indane ring directs the approach of hydrogen from the less sterically hindered face, leading to the formation of the desired diastereomer with high selectivity. researchgate.net This substrate-controlled diastereoselectivity is a powerful strategy for establishing new chiral centers in a predictable manner.

Enantiomeric resolution is a widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its pure components. libretexts.org Since this compound is a carboxylic acid, the most common resolution strategy involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org

The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid to break the ionic bond and remove the chiral resolving agent. libretexts.org

Commonly used chiral resolving agents for acidic compounds are listed in the table below.

| Chiral Resolving Agent | Class | Typical Application |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Forms diastereomeric salts with racemic carboxylic acids. libretexts.org |

| Brucine | Chiral Alkaloid (Amine) | Used for resolving a wide range of acidic compounds. libretexts.org |

| Strychnine | Chiral Alkaloid (Amine) | Effective for the resolution of racemic acids. libretexts.org |

| Quinine | Chiral Alkaloid (Amine) | Forms separable diastereomeric salts with chiral acids. libretexts.org |

| (1S,2R)- or (1R,2S)-1-Aminoindan-2-ol | Chiral Amino Alcohol | Used for the resolution of chiral carboxylic acids like ketoprofen. google.com |

Regioselective Functionalization and Derivatization of the Indene-Acetic Acid Scaffold

Once the core indane-acetic acid structure is synthesized, further functionalization can be performed to explore its biological properties. These modifications often involve reactions at the carboxylic acid group or on the aromatic ring of the indane system.

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation. These reactions are often performed to modify the compound's pharmacokinetic properties or to explore structure-activity relationships.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This can improve the lipophilicity of the compound.

Amidation: The carboxylic acid can be converted into an amide by reacting it with an amine. This typically requires activating the carboxylic acid first, for example, by converting it into an acyl chloride, or by using a coupling reagent. Amide derivatives are prevalent in many pharmaceuticals. pulsus.com

A study on amide derivatives of the related (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid demonstrated significant anti-inflammatory activity. nih.gov Various amides were synthesized and evaluated, showing that this modification can lead to potent compounds. nih.gov

| Compound | Amide Moiety (R in -CONHR) | Noted Activity |

|---|---|---|

| Compound 6x | Not specified in abstract | Showed 94% inhibition of acetic acid-induced writhing. nih.gov |

| Compound 6y | Not specified in abstract | Showed the best activity profile with an ED30 of 6.45 mg/kg. nih.gov |

Modifying the aromatic ring of the indane scaffold by introducing substituents like halogens or alkoxy groups can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring is a common strategy in medicinal chemistry. For the indane system, electrophilic aromatic substitution can be used. The specific position of substitution (regioselectivity) is directed by the existing alkyl portion of the ring. A bromo-substituted derivative, 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid, has been documented, indicating that halogenation at the 5-position is feasible. uni.lu

Introduction of Alkoxy Substituents: Alkoxy groups (e.g., methoxy) can also be introduced to the aromatic ring to modulate activity. This can be achieved through methods like nucleophilic aromatic substitution on an appropriately activated precursor or by synthesis from an already substituted starting material, such as a methoxy-substituted indanone. For example, 2-((2,3-dihydro-1H-inden-5-yl)oxy)acetic acid, an analog where an acetic acid group is linked via an oxygen atom, has been synthesized. sigmaaldrich.com Direct synthesis of alkoxy-substituted versions of this compound would likely follow established routes starting from functionalized indanones. nih.gov

Formation of Heterocyclic Conjugates and Fused Systems

The indane scaffold serves as a valuable platform for the construction of more complex molecular architectures, including heterocyclic conjugates and fused systems. These modifications are achieved by leveraging the reactivity of the indanone-acetic acid precursor, particularly the ketone functionality and the active methylene (B1212753) positions.

A prominent strategy involves the condensation of indanone precursors with various binucleophilic reagents to construct fused heterocyclic rings. For instance, isoxazole-fused 1-indanones have been synthesized from indane-1,3-dione, which can be derived from precursors related to the indane acetic acid framework. tandfonline.com This involves an initial Knoevenagel condensation with aromatic aldehydes, followed by cyclization with hydroxylamine. tandfonline.com

Another approach demonstrates the utility of ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate, a structural isomer of the target compound's precursor, in synthesizing fused heterocycles. Reaction of this indenyl acetate (B1210297) derivative with o-phenylenediamine (B120857) yields a benzo[d]imidazole conjugate, while reaction with thiosemicarbazide (B42300) affords a 1,2,4-triazin-5(2H)-one fused system. researchgate.net Furthermore, the corresponding carbohydrazide (B1668358) can be transformed into various heterocycles like thiazolidinones and 1,3-thiazoles. researchgate.net The synthesis of indane-2-imidazole derivatives has also been reported, showcasing the versatility of the indane core in generating diverse heterocyclic structures. nih.gov

Transition-metal catalysis, particularly with palladium, offers powerful tools for constructing fused systems. nih.govnih.govrsc.org These methods often involve intramolecular C-H activation and annulation reactions, enabling the efficient assembly of polycyclic heterocyclic frameworks from appropriately substituted indane precursors. nih.gov

Table 1: Synthesis of Heterocyclic Derivatives from Indanone and Indene Precursors

Starting Material Reagent(s) Product Type Key Transformation Reference Indane-1,3-dione Aromatic Aldehydes, Hydroxylamine Isoxazole-fused 1-indanone (B140024) Knoevenagel condensation followed by cyclization acs.org Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate o-Phenylenediamine Benzo[d]imidazole conjugate Condensation/Cyclization researchgate.net Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate Thiosemicarbazide 1,2,4-Triazin-5(2H)-one fused system Condensation/Cyclization researchgate.net Indane-1,3-dione Hydrazine Indeno[1,2-c]pyrazole Condensation/Cyclization researchgate.net

Oxidative and Reductive Transformations of the Indanone-Acetic Acid Precursors

The indanone-acetic acid scaffold contains a ketone functional group that is amenable to a variety of oxidative and reductive transformations, allowing for the synthesis of diverse functionalized derivatives. These reactions primarily target the carbonyl group or adjacent carbon atoms.

Reductive Transformations

The reduction of the indanone ketone is a key transformation for accessing the corresponding indanol-acetic acid derivatives. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful method for the stereoselective reduction of substituted 1-indanones. acs.org This technique often employs chiral transition metal catalysts, such as Ruthenium or Rhodium complexes, with a hydrogen source like a formic acid/triethylamine (HCOOH/Et₃N) mixture. rsc.orgacs.org While specific examples for indanone-1-acetic acid are not detailed, the methodology has been successfully applied to various 3-aryl-1-indanones, producing the corresponding 3-aryl-indanols with high enantiomeric excess. acs.org It is anticipated that this method would be applicable to indanone-acetic acid precursors, yielding chiral indanol-acetic acids.

Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for reducing the indanone carbonyl. For example, hydrogenation of ferulic acid, a precursor to certain indanones, saturates a double bond before cyclization and subsequent transformations. nih.gov Similarly, the reduction of phthalimide (B116566) derivatives to isoindolin-1-ones is promoted by Pd/C in the presence of an acid, demonstrating the utility of this catalyst system for related cyclic carbonyl compounds. nih.gov

Oxidative Transformations

Oxidation of the indanone-acetic acid precursor can lead to several products depending on the reagents and conditions. A common oxidation involves the carbon atom alpha to the carbonyl group. For instance, indane-1-one can be oxidized with selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in DMSO to yield indane-1,2-dione (ninhydrin), a highly functionalized derivative. nih.gov While strong oxidants like sodium hypochlorite (B82951) can lead to ring cleavage and the formation of phthalic acid derivatives, milder conditions allow for targeted oxidation. nih.gov The indane ring itself, at the benzylic position, can also be oxidized. The oxidation of unsubstituted indane using certain catalysts can yield 1-indanone as the main product along with some 1-indanol. tandfonline.com

Table 2: Examples of Oxidative and Reductive Transformations on Indanone Scaffolds

Transformation Starting Material Type Reagent(s)/Catalyst Product Type Key Feature Reference Asymmetric Reduction 3-Aryl-1-indanones Chiral Ru or Rh catalyst, HCOOH/Et₃N Chiral 3-Aryl-1-indanols High enantioselectivity researchgate.net Reduction 2-Benzylidene-1-indanone H₂, Pd/C 2-Benzyl-1-indanone Hydrogenolysis of exocyclic double bond nih.gov Oxidation Indane-1-one Selenium dioxide (SeO₂) Indane-1,2-dione (Ninhydrin) α-Dicarbonyl formation tandfonline.com Oxidation Indane Specific oxidation catalysts 1-Indanone Benzylic oxidation acs.org

Mechanistic Elucidation of Novel Synthetic Pathways

The construction of the this compound scaffold relies on established and novel synthetic pathways, the mechanisms of which have been a subject of significant investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

The most fundamental route to the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. The generally accepted mechanism involves the activation of the carboxylic acid, typically by conversion to an acyl chloride or by using a strong Brønsted or Lewis acid. researchgate.netnih.gov This generates a highly electrophilic acylium ion intermediate. The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. Subsequent deprotonation and rearomatization yield the cyclized 1-indanone product. The efficiency of this reaction is highly dependent on the nature of the acid catalyst and the substituents on the aromatic ring. nih.gov

Another significant pathway is the Nazarov cyclization , an electrocyclic reaction used to form cyclopentenones from divinyl ketones. tandfonline.combeilstein-journals.org In the context of indanone synthesis, this involves an aromatic vinyl ketone precursor. The mechanism is initiated by a promoter, typically a Lewis acid, which coordinates to the carbonyl oxygen. This enhances the electrophilicity of the system and facilitates a 4π-conrotatory electrocyclic ring closure to form a stabilized oxyallyl cation intermediate. beilstein-journals.orgacs.org Subsequent elimination of a proton from this intermediate generates the cyclopentenone ring fused to the aromatic system, resulting in an indenone, which can then be reduced to the target indanone scaffold. tandfonline.comacs.org

More recently, transition-metal-catalyzed annulations have provided novel and efficient routes to indanones. Rhodium(III)-catalyzed syntheses, in particular, have been mechanistically scrutinized using Density Functional Theory (DFT). nih.gov One such study on the reaction of N-methoxybenzamides with α,β-unsaturated ketones proposes a detailed catalytic cycle. nih.gov The mechanism involves C-H activation of the arene to form a rhodacycle intermediate, followed by insertion of the unsaturated ketone into the Rh-C bond. This is followed by a sequence of protonation, catalyst regeneration, and Claisen/retro-Claisen condensation steps to yield the final indanone product. nih.gov Computational studies have been vital in mapping the potential energy surfaces of these complex transformations and explaining the observed product distributions under different reaction conditions. nih.govrsc.org

Sustainable and Green Chemistry Principles in Scaffold Synthesis

The synthesis of the this compound scaffold has been increasingly approached through the lens of green and sustainable chemistry. These efforts aim to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A key focus has been the improvement of the classical intramolecular Friedel-Crafts acylation . Traditional methods often require stoichiometric amounts of corrosive Lewis acids (e.g., AlCl₃) and chlorinated solvents. nih.gov Green alternatives have been developed that utilize non-conventional energy sources. Microwave irradiation , for instance, has been shown to significantly accelerate the reaction, leading to shorter reaction times and often improved yields for the synthesis of 1-indanones. nih.govacs.orgacs.org This method reduces energy consumption compared to conventional heating. researchgate.net Similarly, high-intensity ultrasound has been explored as another energy-efficient technique to promote the cyclization. nih.gov

The development of recyclable catalysts and greener solvent systems is another cornerstone of sustainable indanone synthesis. Metal triflates (e.g., Tb(OTf)₃) have been used as efficient catalysts for the Friedel-Crafts acylation. nih.gov When these reactions are performed in triflate-anion-containing ionic liquids under microwave irradiation, the catalytic system can be recovered and reused multiple times without significant loss of activity. nih.govresearchgate.net Ionic liquids serve as non-volatile and often recyclable reaction media, offering a greener alternative to traditional organic solvents. researchgate.net Furthermore, metal-free approaches have been reported, such as the use of the organocatalyst L-proline to facilitate the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a benign pathway to the indanone core. rsc.org

Biocatalysis offers a powerful green strategy for producing chiral derivatives of the indane scaffold. The asymmetric reduction of 1-indanone precursors to enantiomerically pure (S)-1-indanols has been achieved with high conversion and excellent enantiomeric excess using whole-cell biocatalysts. researchgate.nettandfonline.com Organisms such as Lactobacillus paracasei and plant-based catalysts from Daucus carota (carrot) can perform these reductions under mild, aqueous conditions, representing a highly sustainable and eco-friendly alternative to chemical reducing agents and chiral catalysts. tandfonline.comresearchgate.net

Table 3: Green and Sustainable Methodologies for Indanone Scaffold Synthesis

Methodology Key Reagents/Conditions Green Principle(s) Advantages Reference Microwave-Assisted Synthesis AlCl₃ or Metal Triflate, Microwave Irradiation Alternative Energy Source, Reduced Reaction Time Rapid synthesis, high efficiency [1, 2, 6] Ultrasound-Assisted Synthesis Superacid catalyst, High-Intensity Ultrasound Alternative Energy Source Improved efficiency, non-conventional method tandfonline.com Catalysis in Ionic Liquids Metal Triflate (e.g., Tb(OTf)₃), [bmim]OTf Recyclable Catalyst, Green Solvent Catalyst and solvent reusability, high yields [4, 13] Organocatalysis L-proline Metal-Free Catalysis, Atom Economy Environmentally benign, avoids heavy metals nih.gov Biocatalysis (Asymmetric Reduction) Whole cells (e.g., Lactobacillus paracasei) Biocatalysis, High Selectivity, Mild Conditions Access to enantiopure alcohols, eco-friendly [9, 11, 16]

Chemical Reactivity and Transformation Studies of 2 2,3 Dihydro 1h Inden 1 Yl Acetic Acid Systems

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, susceptible to a variety of standard transformations. These reactions are fundamental in creating derivatives for various applications.

Esterification and Amidation: The synthesis of this compound often involves the hydrolysis of its corresponding ethyl ester. For instance, treating ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate with sodium hydroxide (B78521) in a methanol-water mixture yields the carboxylic acid upon acidification. chemicalbook.com This process is reversible, and the carboxylic acid can be readily converted back to various esters using standard acid-catalyzed esterification methods with the desired alcohol.

Similarly, the carboxylic acid can be converted to its amide derivatives. A patent has described the preparation of 2-(indan-1-yl)acetamide from the parent acid, demonstrating its capability to undergo amidation, likely through activation to an acyl chloride or via coupling agents. google.com

Formation via Carboxylation: Modern synthetic methods have also enabled the formation of the indan-1-ylacetic acid framework through visible-light photoredox catalysis. This approach facilitates the arylcarboxylation of unactivated alkenes with carbon dioxide, allowing for the construction of indan-1-ylacetic acid derivatives under mild conditions. nih.govresearchgate.net

Reduction: While specific studies on the reduction of this compound are not prevalent in the literature, carboxylic acids are generally reducible to their corresponding primary alcohols. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

Electrophilic and Nucleophilic Reactivity of the Indene (B144670) Core

The indene core of the molecule consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The aromatic portion is the primary site for electrophilic substitution, while the aliphatic part can also exhibit reactivity under specific conditions.

Electrophilic Aromatic Substitution: The indane scaffold undergoes typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.commasterorganicchemistry.com The fused alkyl ring acts as a weak activating group and directs incoming electrophiles to the ortho and para positions relative to the fusion point. This means substitution is expected to occur primarily at the 4- and 6-positions of the indane ring. researchgate.net

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,3-dihydro-1H-indene, 6-Nitro-2,3-dihydro-1H-indene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,3-dihydro-1H-indene, 6-Bromo-2,3-dihydro-1H-indene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2,3-dihydro-1H-indene, 6-Acyl-2,3-dihydro-1H-indene |

This table presents expected reactivity based on general principles of electrophilic aromatic substitution on the indane scaffold.

Reactivity of the Aliphatic Ring: The five-membered aliphatic ring is generally less reactive than the aromatic ring. However, studies on related compounds like indan-1-one have shown that photochemical bromination can lead to substitution on the cyclopentanone (B42830) ring, suggesting that the benzylic positions of the indane system can be functionalized under radical conditions. tubitak.gov.tr

Stereochemical Stability and Epimerization Studies

The C1 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The stability and configuration of this stereocenter are critical in fields such as medicinal chemistry.

Research on related compounds highlights the importance of this stereochemistry. For example, the biological activity of 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid was found to be highly dependent on its conformation. researchgate.net Furthermore, an efficient enantioselective synthesis of a novel indane acetic acid derivative with two adjacent stereogenic centers has been developed, underscoring the stability of these chiral centers during multi-step synthetic sequences. researchgate.net While direct epimerization studies on the title compound are not widely reported, the successful asymmetric syntheses of related structures suggest that the chiral integrity of the C1 position is maintained under standard reaction conditions.

Photochemical and Thermal Reaction Pathways

The interaction of this compound and related indane systems with light and heat can induce unique transformations.

Photochemical Reactions: The indane system can undergo photochemical reactions, often involving radical intermediates. For instance, the photochemical bromination of indan-1-one has been studied, leading to various brominated products. tubitak.gov.tr More recently, a photoredox-catalyzed ring expansion of indene to naphthalene (B1677914) derivatives has been developed, showcasing a modern approach to modifying the core scaffold using light energy. nih.govresearchgate.net

Thermal Reactions: Thermal rearrangements are more common in unsaturated systems related to indene. nih.govmdpi.com For the saturated 2,3-dihydro-1H-indene core, high temperatures would likely be required to induce significant structural changes, potentially leading to dehydrogenation or fragmentation. The thermal rearrangement of specific derivatives, such as fulvene (B1219640) endoperoxides, has been explored, but these pathways are not directly applicable to the parent saturated carboxylic acid. researchgate.net

Ring System Modifications and Rearrangements

The bicyclic indane framework can be modified through various ring expansion and rearrangement reactions, providing access to different carbocyclic and heterocyclic systems.

Ring Expansion: A notable transformation is the photoredox-enabled insertion of a carbon atom into the indene ring to form naphthalene derivatives. nih.govresearchgate.net This method allows for the conversion of various substituted indenes into the corresponding 2-substituted naphthalenes. Another example, though on a more functionalized substrate, is the ring expansion of 2-nitro-1-indanone oxime to form isocarbostyril derivatives. rsc.org

Synthesis of Complex Structures: The indane scaffold has also been used as a starting point for the synthesis of more complex polycyclic structures. For example, indane-based propellane derivatives have been synthesized via ring-closing metathesis, demonstrating a method for building additional rings onto the existing framework. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 2,3 Dihydro 1h Inden 1 Yl Acetic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(2,3-dihydro-1H-inden-1-yl)acetic acid in solution. Techniques such as 1H and 13C NMR, complemented by two-dimensional (2D) experiments, provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Detailed 1D and 2D NMR analyses allow for the complete assignment of all proton and carbon signals. researchgate.net In the 1H NMR spectrum, the protons of the indane ring and the acetic acid side chain exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons of the five-membered ring and the methylene (B1212753) group of the acetic acid chain resonate at higher fields.

The stereochemistry at the chiral center (C1) can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative configuration of the substituents on the chiral carbon. Furthermore, the magnitude of the vicinal coupling constants (³J) between protons on the five-membered ring provides insight into the dihedral angles and, consequently, the preferred conformation of the indane ring system. ipb.pt Conformational dynamics, such as the puckering of the five-membered ring or rotation around single bonds, can be studied by observing line broadening or by using variable temperature NMR experiments. copernicus.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and standard chemical shift ranges. organicchemistrydata.org

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | ~3.6 - 3.8 | m | ~42.5 |

| 2 | ~1.9 - 2.2 | m | ~31.0 |

| 3 | ~2.8 - 3.1 | m | ~33.5 |

| 4, 5, 6, 7 (Aromatic) | ~7.1 - 7.3 | m | ~124.0 - 127.0 |

| 3a, 7a (Aromatic Quaternary) | - | - | ~142.0, ~145.0 |

| CH₂ (Acetic Acid) | ~2.5 - 2.7 | d | ~40.0 |

| COOH | ~11.0 - 12.0 | s (broad) | ~175.0 |

Mass Spectrometry Techniques for Precise Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the elemental formula and distinguishing it from other compounds with the same nominal mass.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis. The subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. For this compound, characteristic fragmentation pathways are expected. libretexts.org These include the loss of a water molecule (M-18), the loss of the carboxyl group (M-45), and cleavage of the bond between the indane ring and the acetic acid side chain. The indane moiety itself can undergo further fragmentation, leading to characteristic ions. For instance, GC-MS data for the isomeric 2-(2,3-dihydro-1H-inden-2-yl)acetic acid shows a prominent peak at m/z 116, likely corresponding to the indanylmethyl cation fragment. nih.gov

**Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (C₁₁H₁₂O₂)*** Based on common fragmentation patterns for carboxylic acids and indane structures. libretexts.orgnih.gov

| m/z | Proposed Fragment | Formula | Comment |

|---|---|---|---|

| 176.08 | [M]⁺ | C₁₁H₁₂O₂ | Molecular Ion |

| 159.08 | [M-OH]⁺ | C₁₁H₁₁O | Loss of hydroxyl radical |

| 131.08 | [M-COOH]⁺ | C₁₀H₁₁ | Loss of carboxyl group |

| 117.07 | [C₉H₉]⁺ | C₉H₉ | Indenyl cation after rearrangement |

| 116.06 | [C₉H₈]⁺ | C₉H₈ | Indene (B144670) fragment ion |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in the solid state. For this compound, single-crystal X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsional angles. This technique would confirm the connectivity and reveal the solid-state conformation, including the puckering of the five-membered indane ring and the orientation of the acetic acid side chain relative to the bicyclic system.

**Table 3: Representative Crystallographic Data for an Indane Analog*** Data modeled after published crystal structures of similar organic molecules. dcu.ienuph.edu.uanih.gov

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~15.2 |

| β (°) | ~98.5 |

| Volume (ų) | ~915 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | O−H···O Hydrogen Bond Dimers |

Advanced Chiral Separation Techniques (e.g., SFC, HPLC) for Enantiomeric Excess Determination

The presence of a stereocenter at the C1 position means that this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, and this is achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for this purpose. shimadzu.com

Separation is accomplished using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) are widely used and have proven effective for separating a broad range of chiral compounds, including those with carboxylic acid groups. nih.govresearchgate.net SFC is often preferred over HPLC for chiral separations due to its advantages of higher speed, lower solvent consumption (using supercritical CO₂ as the main mobile phase component), and often superior resolution. sphinxsai.comchromatographyonline.com

Once the enantiomers are separated chromatographically, the enantiomeric excess (ee) can be determined. The ee is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers (R and S) in the chromatogram using the formula: ee (%) = [|Area(R) – Area(S)| / (Area(R) + Area(S))] × 100. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture.

Table 4: Comparison of Typical Chiral Separation Conditions General conditions based on established methods for chiral acids. nih.govafmps.be

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Stationary Phase | Immobilized Polysaccharide CSP (e.g., Chiralpak IA) | Immobilized Polysaccharide CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | CO₂/Methanol/Isopropylamine (IPA) |

| Typical Ratio | 80:20:0.1 (v/v/v) | 75:25 (v/v) + 0.1% Additive |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Advantage | Well-established, robust | Fast, efficient, reduced organic solvent waste |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. These techniques are complementary and highly effective for structural confirmation and for studying solid-state properties like polymorphism.

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include a very broad O-H stretching band for the hydrogen-bonded carboxylic acid (~2500-3300 cm⁻¹), a strong and sharp C=O stretching band (~1700-1720 cm⁻¹), C-H stretching bands for the aromatic and aliphatic portions (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹). nih.govresearchgate.net

**Table 5: Characteristic Vibrational Frequencies for this compound*** Frequencies are approximate and based on data for analogous functional groups. nih.govresearchgate.netlbt-scientific.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| ~3100-2850 | C-H Stretch (Aromatic & Aliphatic) | FT-IR, Raman | Medium-Strong |

| ~3300-2500 | O-H Stretch (Carboxylic Acid Dimer) | FT-IR | Strong, Broad |

| ~1720-1700 | C=O Stretch (Carboxylic Acid Dimer) | FT-IR, Raman | Very Strong (IR), Medium (Raman) |

| ~1600, ~1450 | C=C Stretch (Aromatic Ring) | FT-IR, Raman | Medium-Strong |

| ~1420 | O-H Bend (in-plane) | FT-IR | Medium |

| ~1300-1200 | C-O Stretch | FT-IR | Strong |

| <200 | Lattice Vibrations (Phonons) | Raman | Sharp, Polymorph-dependent |

Biological Activity and Pharmacological Investigations of 2 2,3 Dihydro 1h Inden 1 Yl Acetic Acid Derivatives

Anti-inflammatory Activity Profiling of Indene-Acetic Acid Esters and Amides

Derivatives of indene (B144670) acetic acid, particularly its esters and amides, have been synthesized and evaluated as potent anti-inflammatory agents. nih.govnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac, an indene acetic acid derivative, underscores the therapeutic potential of this chemical class. up.ac.zanih.gov Research has focused on modifying the core structure to enhance efficacy and selectivity.

The anti-inflammatory effects of indene-acetic acid derivatives are frequently assessed using in vitro models that quantify their ability to inhibit key inflammatory mediators. A primary method involves measuring the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov The potency of these compounds is often expressed as the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Studies on various analogues have demonstrated a range of inhibitory activities. For instance, derivatization of the carboxylate group in NSAIDs like indomethacin (B1671933) (an indole (B1671886) acetic acid analogue) into esters and amides has been shown to generate highly potent and selective COX-2 inhibitors. nih.gov Many of these derivatives exhibit IC₅₀ values in the low-nanomolar range for human COX-2 while showing minimal inhibition of COX-1. nih.gov

A series of (E)-2′-des-methyl-sulindac sulfide (B99878) (E-DMSS) analogues, which share the indene scaffold, were evaluated for their inhibitory action on COX-1. The findings revealed that specific substitutions on the indene ring and benzylidene group could significantly influence potency and selectivity. acs.orgnih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibition by Select (E)-DMSS Analogues

| Compound | Description | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 vs COX-2) |

|---|---|---|---|---|

| 13a | Biphenyl analogue | 570 | > 4 | ~7 |

| 21c | Trifluoromethylsulfonimide with biphenylmethylidene substituent | 470 | 14 | ~30 |

Data sourced from a study on Cyclooxygenase-1-Selective Inhibitors. acs.orgnih.gov

These in vitro assays are crucial for initial screening and for understanding the structure-activity relationships that govern the anti-inflammatory properties of these compounds.

The anti-inflammatory efficacy of indene-acetic acid derivatives has been validated in various preclinical animal models that mimic human inflammatory conditions. These models include acute, sub-chronic, and chronic inflammation scenarios. researchgate.net

Commonly used models for acute inflammation include carrageenan-induced paw edema in rats. nih.gov For sub-chronic and chronic inflammation, models such as formalin-induced and adjuvant-induced arthritis in rats are employed to assess the long-term therapeutic effects of these compounds. researchgate.net Amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid have demonstrated significant activity in these models, often with the added benefit of being free from the gastrointestinal toxicity commonly associated with NSAIDs. nih.gov

The primary mechanism underlying the anti-inflammatory effect of indene-acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. slideshare.netgoogle.com COX enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govijcrt.org There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. ijcrt.org Many indene-based compounds, like Sulindac, are non-selective inhibitors of both COX-1 and COX-2. up.ac.za However, significant research has been directed towards developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Studies have shown that converting the carboxylic acid of indomethacin to ester or amide derivatives can produce highly selective COX-2 inhibitors. nih.gov

Beyond COX inhibition, other mechanisms may contribute to the anti-inflammatory actions of these compounds. Research suggests that some NSAIDs can activate peroxisome proliferator-activated receptor-gamma (PPARγ) and inhibit the pro-inflammatory nuclear factor-κB (NF-κB) pathway. umw.edu.plumw.edu.pl Furthermore, some derivatives have been shown to regulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govnih.gov

Analgesic and Antipyretic Efficacy Assessment of Indene-Acetic Acid Analogues

Many indene-acetic acid derivatives that exhibit anti-inflammatory properties also possess significant analgesic (pain-relieving) and antipyretic (fever-reducing) activities. nih.govslideshare.net

The analgesic potential is often evaluated in animal models using methods like the acetic acid-induced writhing test in mice. core.ac.uk This test is sensitive to drugs that inhibit prostaglandin (B15479496) synthesis. core.ac.uk For example, 6-fluoroindan-1-acetic acid demonstrated a 47% inhibition of writhing at a dose of 50 mg/kg. core.ac.uk Similarly, amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid have been reported to have good analgesic activity. nih.gov

Antipyretic efficacy is typically assessed in rats where fever is induced by a yeast suspension. researchgate.net Several amide derivatives of indene-acetic acid have been screened and have shown positive results in such models. nih.gov

Table 2: Analgesic Activity of Indan (B1671822) Acid Derivatives in Acetic Acid-Induced Writhing Test

| Compound | Dose (mg/kg) | Writhing Inhibition (%) |

|---|---|---|

| 6-Fluoroindan-1-carboxylic acid | 25 | ~22 |

| 50 | 36 | |

| 6-Fluoroindan-1-acetic acid | 25 | 38 |

| 50 | 47 |

Data sourced from a study on the synthesis and structure-activity relationships of indan acid derivatives. core.ac.uk

Antimicrobial and Antifungal Potential of Functionalized Derivatives

Functionalized derivatives of indanone acetic acid have been synthesized and screened for their potential as antimicrobial and antifungal agents. jocpr.com Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. jocpr.comresearchgate.net

One study investigated a series of indanyl analogs and found that they possessed antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values ranging from 1.56 to 100 μg/mL. researchgate.net The research indicated that the indan-3-oxo-1-acetic acid moiety is crucial for the biological activity and that the presence of lipophilic alkoxy substituents on the indane ring tends to enhance this activity. researchgate.net In some cases, the synthesized compounds exhibited antifungal activity superior to the standard reference drug, fluconazole. researchgate.net Another study reported that among several synthesized 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives, one compound, in particular, showed better antimicrobial activity against both gram-positive and gram-negative bacteria compared to the others. jocpr.com

Table 3: Antifungal Activity of Select Indanyl Analogs

| Compound ID | Organism | MIC (μg/mL) |

|---|---|---|

| 5a | Candida albicans | 1.56 |

| 5b | Candida albicans | 1.56 |

| 5d | Candida albicans | 1.56 |

| 5e | Aspergillus niger | 3.12 |

| 5i | Candida albicans | 1.56 |

| 5j | Candida albicans | 1.56 |

| Fluconazole (Standard) | Candida albicans | 6.25 |

| Fluconazole (Standard) | Aspergillus niger | 6.25 |

Data sourced from a study on indanyl analogs as potential antimicrobial agents. researchgate.net

Enzyme Modulation and Receptor Interaction Studies for Related Indene Scaffolds

The versatile indene scaffold is a key structural element in molecules that interact with a variety of enzymes and receptors beyond the cyclooxygenases. This highlights its importance as a privileged structure in drug discovery.

Enzyme Modulation:

Acetylcholinesterase (AChE) Inhibition: Indene-derived hydrazides have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govaalto.fi One such derivative, SD-30, showed significant AChE inhibition with an IC₅₀ value of 13.86 ± 0.163 µM. nih.govaalto.fi This demonstrates the potential of the indene scaffold in developing agents for neurodegenerative disorders.

Glucosamine-6-Phosphate Synthase: This enzyme is a target for developing antimicrobial agents. researchgate.net While direct studies on 2-(2,3-dihydro-1H-inden-1-yl)acetic acid are limited, the broad antimicrobial potential of indene derivatives suggests this could be a relevant area for future investigation. researchgate.net

Receptor Interaction:

Serotonin (B10506) Receptors: An indole-to-indene core modification has led to the discovery of indenylsulfonamides that act as high-affinity agonists for the 5-HT₆ serotonin receptor, with Ki values as low as 4.5 nM. acs.org This finding opens avenues for developing novel therapeutics targeting the central nervous system.

Estrogen Receptors (ER): Indene-based ligands have been synthesized to selectively modulate the activity of estrogen receptor subtypes ERα and ERβ. researchgate.netacs.org These receptors are important targets in therapies for hormone-dependent cancers and other conditions. The ability to create subtype-selective ligands from the indene scaffold is of significant therapeutic interest. acs.org

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation by Indene-Containing Macrocyclic Compounds

Derivatives of this compound are part of a broader class of molecules investigated for their potential to modulate Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of hepatic low-density lipoprotein (LDL) receptors, which leads to higher levels of circulating LDL cholesterol. nih.gov Inhibition of PCSK9 increases the availability of these receptors, enhancing LDL uptake from the blood and thereby lowering cardiovascular risk. nih.gov

While small molecules have struggled to effectively block the large, flat protein-protein interaction surface between PCSK9 and the LDL receptor, macrocyclic peptides incorporating indene-like structural motifs have emerged as a promising strategy. nih.gov One such example is the macrocyclic peptide enlicitide decanoate (B1226879) (MK-0616), which is designed to interfere with the binding of PCSK9 to the LDL receptor. nih.gov Structural modeling suggests that this type of macrocycle interacts with a flat surface on the catalytic domain of PCSK9, effectively blocking its interaction with the EGF-A domain of the LDL receptor. nih.gov This approach represents a significant advancement toward developing oral therapies for PCSK9 inhibition, overcoming the limitations of subcutaneous administration associated with monoclonal antibodies and siRNA therapeutics. nih.gov

Exploration of Other Enzyme Targets and Biological Pathways

The structural framework of indene acetic acid has proven to be a versatile scaffold for targeting various enzymes and biological pathways beyond PCSK9.

Ras/Raf/MAPK Pathway: Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been shown to possess antiproliferative properties by inhibiting the tumorigenic Ras/Raf/MAPK signaling pathway. researchgate.net Chemical modifications of the Sulindac scaffold have led to derivatives with reduced cyclooxygenase (COX) inhibitory activity but enhanced potency in disrupting the binding of HRAS to the RAF-RBD (Ras-binding domain). researchgate.net

Ectonucleotidases: Certain indole acetic acid derivatives have been synthesized and identified as potent inhibitors of ectonucleotidases, such as ENPP1, ENPP3, and ecto-5′-nucleotidase (CD73). nih.gov These enzymes are overexpressed in some tumor microenvironments and contribute to high levels of adenosine, which promotes tumor growth and immune evasion. Inhibiting these enzymes is a potential therapeutic strategy for cancer. nih.gov

Angiogenesis: Some dihydro-1H-indene derivatives have been evaluated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to anti-angiogenic activities that disrupt new blood vessel formation. researchgate.net For instance, 1H-indene, 1-hexadecyl-2,3-dihydro has demonstrated anticancer and anti-angiogenic properties. researchgate.net

GABA-A Receptors: In the search for novel antiepileptic agents, isoindolin-1-one (B1195906) derivatives, which are structurally related to the indene framework, have been identified as positive allosteric modulators (PAMs) of GABA-A receptors. acs.orgacs.org However, replacing the active isoindolin-1-one moiety with a 2,3-dihydro-1H-inden-1-one bioisostere resulted in decreased or abolished PAM activity. acs.org

Arachidonic Acid Pathway: Indanone acetic acid derivatives have been studied for their anti-inflammatory effects, which are attributed to the competitive inhibition of the arachidonic acid pathway, similar to other NSAIDs that possess a free carboxylic acid group. itmedicalteam.pl

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Elucidation of Key Structural Features for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of this compound, several key features have been identified as critical for biological potency.

In the development of GABA-A receptor modulators, SAR investigations revealed that the core scaffold is highly sensitive to modification. acs.org Replacing a 1H-indene-1,3(2H)-dione moiety with its bioisosteric analogue, 2,3-dihydro-1H-inden-1-one, led to a loss of activity. acs.org Furthermore, the substitution pattern on the indene ring plays a critical role. For a series of 7-phenyl-isoindolin-1-one derivatives, this specific substitution markedly increased activity compared to 5-phenyl or 6-phenyl substituted compounds, which showed no detectable activity. acs.org

Similarly, in the context of indomethacin analogues, modifications to the acetic acid side chain significantly influence activity. Replacing the hydroxyl group with bulkier substituents was explored to enhance anti-inflammatory and analgesic effects. nih.gov For indole acetic acid sulfonate derivatives acting as ectonucleotidase inhibitors, the core pharmacophore consists of the indole ring, a carboxamide group, and a sulfonate group. nih.gov Substitutions on this main scaffold were shown to modulate the inhibitory potential, with electronegative groups like fluorine enhancing potency against certain targets. nih.gov

Table 1: SAR of 2,3-dihydro-1H-inden-1-one and Isoindolin-1-one Derivatives as GABA-A Receptor Modulators Data derived from studies on related scaffolds to illustrate SAR principles.

| Compound Class | Core Scaffold | Substitution | Relative Activity | Reference |

|---|---|---|---|---|

| A | 2,3-dihydro-1H-inden-1-one | 5-phenyl or 6-phenyl | No detectable activity | acs.org |

| B | Isoindolin-1-one | 6-bromo | Abolished activity | acs.org |

| C | Isoindolin-1-one | 5-bromo | Moderate activity | acs.org |

| D | Isoindolin-1-one | 7-bromo | Enhanced activity | acs.org |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. nih.govresearchgate.netnih.gov Chiral molecules can exist as enantiomers (non-superimposable mirror images), which can have vastly different pharmacological and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com

For a given chiral drug, the two enantiomers should be considered as separate substances, as one may be responsible for the therapeutic effect while the other could be inactive or contribute to adverse effects. nih.gov The significance of chirality has been demonstrated in nature-inspired compounds where biological activity is highly dependent on the correct stereoisomer. mdpi.com For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake and/or target engagement is stereoselective. mdpi.com This highlights that for derivatives of this compound, which possess a chiral center at the 1-position of the indene ring, the specific stereochemistry is likely a critical determinant of pharmacological activity. The interaction with a biological target, such as the binding of a macrocycle to the surface of PCSK9, is an inherently three-dimensional process where only one enantiomer may fit correctly into the binding site to elicit the desired inhibitory effect. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. elsevierpure.comnih.gov QSAR models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined activities. elsevierpure.comnih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. mdpi.comsemanticscholar.org

The process involves calculating a variety of molecular descriptors that account for properties like steric effects, electronics, and hydrophobicity. elsevierpure.commdpi.com These descriptors are then used to build statistical models, often using methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN). semanticscholar.orgresearchgate.net

While specific QSAR models for this compound are not detailed in the provided context, the methodology has been successfully applied to structurally related molecules, including indomethacin and other indole derivatives. nih.govmdpi.com For these related series, descriptors such as molecular connectivity indices (χ), Balaban indices (J), and quantum chemical descriptors (e.g., HOMO/LUMO energies) have been found to be significant in modeling activity. nih.gov A reliable QSAR model can provide valuable insights; for instance, a model for indomethacin derivatives suggested that substituents with a lower index of refraction and less electronegative groups were favorable for activity. nih.gov Such models, validated internally and externally, can be highly beneficial for designing new analogues with potentially higher potency. nih.govmdpi.com

Table 2: Common Descriptors Used in QSAR Modeling for Related Scaffolds

| Descriptor Type | Examples | Description | Reference |

|---|---|---|---|

| Topological | Wiener index (W), Balaban index (J), Molecular Connectivity (χ) | Describe the atomic connectivity and branching of a molecule. | nih.gov |

| Physicochemical | Log P, Molar Refractivity (Mr), Index of Refraction (IOR) | Relate to a molecule's hydrophobicity, size, and electronic properties. | nih.gov |

| Quantum Chemical | HOMO Energy, LUMO Energy, Chemical Potential (μ) | Derived from quantum mechanics calculations (e.g., DFT) to describe electronic structure. | nih.gov |

Mechanistic Toxicology and Biotransformation Studies (excluding dosage)

Mechanistic toxicology aims to identify the cellular, biochemical, and molecular processes by which chemicals exert toxic effects. mhmedical.com This understanding is vital for designing safer drugs. Biotransformation, or drug metabolism, describes the chemical alteration of a compound within the body, which can lead to its activation, inactivation, or conversion into toxic byproducts.

Studies on the biotransformation of (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid (MK-196), a structurally related indene derivative, in chimpanzees provide insight into the likely metabolic pathways for this class of compounds. nih.gov The primary metabolic transformations observed included:

Aromatic Hydroxylation: The major metabolite resulted from the para-hydroxylation of a phenyl substituent. nih.gov

Ketone Reduction: The ketone group on the indanone ring was subject to reduction. nih.gov

Methylation: The newly introduced p-hydroxy group could undergo methylation. nih.gov

Interestingly, there was no evidence of glucuronide conjugation for this specific compound in the study. nih.gov In another example involving an indanone-pyrazolone adduct, biotransformation was shown to occur via hydrolysis of an amide linkage, releasing the constituent active parts. itmedicalteam.pl

From a toxicological standpoint, while specific mechanistic studies on this compound are limited in the provided results, research on related compounds can offer clues. For instance, γ-sitosterol, a phytosterol identified alongside an indene derivative in one analysis, has been reported to cause DNA damage in human peripheral blood mononuclear cells, highlighting a potential mechanism of toxicity for co-occurring natural products. researchgate.net Understanding these metabolic and toxicological pathways is essential for assessing the safety profile of new therapeutic agents based on the indene acetic acid scaffold.

Mitigation Strategies for Gastrointestinal Side Effects in Indene-Based Therapeutics

A significant challenge in the clinical use of indene-based therapeutics, such as the widely studied NSAID indomethacin, is the risk of gastrointestinal (GI) toxicity. These adverse effects are primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), which disrupts the synthesis of prostaglandins that protect the GI mucosa. nih.govwikipedia.org Research has focused on several strategies to mitigate these side effects while preserving the anti-inflammatory efficacy of these compounds.

One promising approach involves the formulation of indene derivatives with phospholipids. For instance, the chemical association of phosphatidylcholine with indomethacin to form INDO-PC has been shown to significantly reduce GI toxicity. nih.gov In preclinical rodent models, parenterally administered INDO-PC demonstrated comparable anti-inflammatory activity to indomethacin alone but with markedly less gastrointestinal bleeding and a lower incidence of intestinal perforations and adhesions. nih.gov This improved GI safety profile was not due to decreased systemic absorption, as plasma levels of indomethacin were similar for both formulations. nih.gov

Another strategy involves the co-administration of indene-based NSAIDs with ω-3 polyunsaturated fatty acids (PUFAs). nih.gov These fatty acids are thought to exert a "gatekeeper" function on cell membranes, counteracting the NSAID-induced cellular damage signals. nih.govharvard.edu In studies with fat-1 transgenic mice, which can endogenously produce ω-3 PUFAs, there was a significant reduction in indomethacin-induced gastric and intestinal damage compared to wild-type mice. nih.govharvard.edu This protective effect is associated with the disorganization of lipid rafts and inactivation of caveolin-1, which are involved in the cytotoxic effects of NSAIDs. nih.gov

The table below summarizes the findings from a study on the parenteral administration of indomethacin and its phosphatidylcholine-associated form (INDO-PC) in a rodent model, illustrating the potential for mitigating GI side effects.

| Parameter | Vehicle | Indomethacin (4 mg/kg) | INDO-PC (4 mg indomethacin/kg) |

| Ankle Thickness (mm) | 2.5 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.1 |

| Intestinal Perforations (per rat) | 0 | ~4 | ~1.3 |

| Fecal Hemoglobin (relative units) | ~1 | ~3.5 | ~1.5 |

| *Statistically significant reduction compared to indomethacin alone (P < 0.05). Data adapted from a 4-day study in rats with complete Freund's adjuvant-induced paw inflammation. nih.gov |

Metabolic Stability and Cytochrome P450 Inhibition Profiles

The metabolic stability and interaction with cytochrome P450 (CYP450) enzymes are critical determinants of the pharmacokinetic profile and drug-drug interaction potential of therapeutic agents. For indene acetic acid derivatives, the primary route of metabolism often involves the hepatic CYP450 system. nih.gov

The metabolism of indomethacin, a representative indene acetic acid derivative, has been extensively studied. The major metabolic pathway is O-demethylation, which is primarily catalyzed by the CYP2C9 isoform in human liver microsomes. nih.govresearchgate.net The contribution of other isoforms like CYP2C19 is considered to be negligible due to a significantly lower intrinsic clearance. nih.gov The metabolism of indomethacin can also lead to mechanism-based inactivation of certain CYP enzymes. For example, in rat liver microsomes, a metabolite of indomethacin has been shown to cause the inactivation of CYP3A2 through covalent binding. nih.gov

Understanding the specific CYP450 isoforms involved in the metabolism of this compound and its derivatives is crucial for predicting their half-life, potential for accumulation, and interactions with co-administered drugs that are also substrates, inhibitors, or inducers of these enzymes. nih.gov Genetic variations in CYP enzymes, such as polymorphisms in CYP2C9, can lead to inter-individual differences in the metabolism of these drugs, potentially affecting both their efficacy and their risk of adverse effects, including GI bleeding. pharmgkb.org

The following table presents the kinetic parameters for the O-demethylation of indomethacin by different human CYP450 isoforms, highlighting the primary role of CYP2C9.

| CYP450 Isoform | KM (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/KM) |

| CYP2C9 | 9.9 ± 1.2 | 0.33 ± 0.05 | 0.033 |

| CYP2C19 | 117.1 ± 13.8 | 0.24 ± 0.04 | 0.002 |

| CYP1A2 | Not determined | Slight activity | Not determined |

| CYP2D6 | Not determined | Slight activity | Not determined |

| Data obtained from studies using microsomes with cDNA-expressed human CYP isoforms. nih.gov |

Computational Chemistry and Molecular Modeling of 2 2,3 Dihydro 1h Inden 1 Yl Acetic Acid Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid at an electronic level. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its electronic structure, which in turn dictates its reactivity and physical properties.

Key parameters derived from QM calculations include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior in various reactions. Furthermore, QM methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in its structural elucidation.

Molecular Docking Studies for Ligand-Protein Interaction Analysis and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets for this compound and in understanding the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket.

For instance, studies have explored the interaction of related compounds with various biological targets. While specific docking studies on this compound are not extensively detailed in publicly available literature, the methodology is crucial for exploring its potential as an inhibitor of enzymes or a modulator of receptor activity. For example, similar small molecules have been investigated as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing hypercholesterolemia. google.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the flexibility of the molecule.

The dihydroindene ring system and the acetic acid side chain can adopt various conformations, and MD simulations can map the energy landscape associated with these different shapes. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein.

When applied to a ligand-protein complex, MD simulations can reveal the dynamic nature of the binding event. They can show how the protein structure might change upon ligand binding and how the ligand itself might adjust its conformation within the binding pocket. This provides a more realistic and detailed picture of the interaction than static docking studies alone.

Pharmacophore Modeling and Virtual Screening Applications for Lead Discovery

Pharmacophore modeling is a powerful strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its activity.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. Large chemical databases can be rapidly searched to identify other molecules that match the pharmacophore model. This approach allows for the efficient identification of new lead compounds with potentially similar or improved biological activity compared to the original template molecule.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties through In Silico Methods

In silico ADMET prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming experimental testing. Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, are employed for this purpose.

For this compound, these predictive models can estimate a range of properties.

Interactive Data Table: Predicted ADMET Properties

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Caco-2 Permeability | Predicted to have good permeability | Indicates potential for good oral absorption. |

| Human Intestinal Absorption (HIA) | Predicted to be well-absorbed | Suggests high bioavailability after oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Prediction varies based on the model | Determines if the compound can access the central nervous system. |

| Plasma Protein Binding (PPB) | Predicted to be moderately to highly bound | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predictions for various CYP isozymes (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions. |

| Excretion | ||